
2,4,6-trimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide
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Description
2,4,6-trimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C21H26N2O3S and its molecular weight is 386.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.16641387 g/mol and the complexity rating of the compound is 618. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2,4,6-Trimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This article explores its biological activity based on various studies and findings.
Chemical Structure
The compound's structure can be represented as follows:
Sulfonamides generally exert their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many sulfonamides act as inhibitors of carbonic anhydrase and other enzymes involved in metabolic pathways.
- Receptor Interaction : Some derivatives have been shown to interact with receptor tyrosine kinases, influencing cell signaling pathways related to growth and apoptosis.
Biological Activity Overview
Research has demonstrated that this compound exhibits several biological activities:
Anticancer Activity
Studies indicate that sulfonamide derivatives can possess significant anticancer properties. For instance:
- A study on related benzenesulfonamide analogs showed that they could inhibit cell proliferation in glioblastoma (GBM) cells. The compound AL106 exhibited a 78% inhibition rate at a concentration of 100 µM compared to 90% inhibition by cisplatin .
Cytotoxicity
Cytotoxicity assays reveal that this compound can induce cell death selectively in cancer cells while sparing non-cancerous cells. For example:
- In U87 glioblastoma cells treated with AL106 at 10 µM, approximately 40% growth inhibition was observed .
Case Studies
Several case studies highlight the biological activity of related compounds:
Study 1: Anti-GBM Activity
A comprehensive study evaluated the cytotoxic effects of various benzenesulfonamide derivatives on GBM cells. The results indicated that:
Compound | % Inhibition (100 µM) | Morphological Changes |
---|---|---|
AL106 | 78% | Reduced cell size |
AL34 | 64.7% | Altered morphology |
Cisplatin | 90% | Significant shrinkage |
Study 2: Cardiovascular Effects
Another investigation assessed the effects of benzenesulfonamides on perfusion pressure using isolated rat heart models. The findings suggested that certain derivatives could modulate cardiovascular responses through calcium channel inhibition .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the sulfonamide structure significantly impact its biological efficacy. For instance:
- The presence of specific functional groups enhances anticancer activity and selectivity towards cancerous tissues while minimizing toxicity to normal cells.
Properties
IUPAC Name |
2,4,6-trimethyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-5-20(24)23-10-6-7-17-8-9-18(13-19(17)23)22-27(25,26)21-15(3)11-14(2)12-16(21)4/h8-9,11-13,22H,5-7,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYWKLMHACJNLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.